molecular formula C8H8F3NO B12975721 2-Methoxy-6-methyl-3-(trifluoromethyl)pyridine

2-Methoxy-6-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B12975721
M. Wt: 191.15 g/mol
InChI Key: YWOXYYFKJDUFLC-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-3-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, methyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-3-(trifluoromethyl)pyridine typically involves the reaction of a trifluoromethyl pyridine building block with other reagents. One common method is the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various substituted pyridine derivatives.

Scientific Research Applications

2-Methoxy-6-methyl-3-(trifluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Methoxy-6-methyl-3-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in pharmaceuticals and agrochemicals. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(trifluoromethyl)pyridine
  • 2-Methoxy-5-(trifluoromethyl)aniline
  • 2-Hydroxy-5-(trifluoromethyl)pyridine

Uniqueness

2-Methoxy-6-methyl-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where specific chemical behavior is required .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-methoxy-6-methyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3NO/c1-5-3-4-6(8(9,10)11)7(12-5)13-2/h3-4H,1-2H3

InChI Key

YWOXYYFKJDUFLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(F)(F)F)OC

Origin of Product

United States

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